(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUNCRYHQOWNDO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol: Pathways, Protocols, and Practical Considerations
Abstract
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical agents. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic routes to obtain the (1R)-enantiomer with high optical purity. We will delve into the mechanistic intricacies of the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, offering detailed experimental protocols. Furthermore, we will explore the emerging role of enzymatic reductions as a green and efficient alternative. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.
Introduction: The Significance of Chiral Fluorinated Indanols
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2] The introduction of a fluorine atom to the aromatic ring of the indanol structure can profoundly influence its physicochemical properties. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, pKa, and conformation, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The synthesis of enantiomerically pure this compound is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and toxicities. This guide focuses on the asymmetric reduction of the prochiral ketone, 4-fluoro-1-indanone, the most direct and efficient strategy to establish the desired stereocenter.
Key Synthetic Pathways for this compound
The primary and most reliable methods for the enantioselective reduction of 4-fluoro-1-indanone to this compound are:
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly versatile and predictable method employing a chiral oxazaborolidine catalyst.
-
Noyori Asymmetric Hydrogenation: A powerful technique utilizing a ruthenium-chiral phosphine complex and hydrogen gas.
-
Enzymatic Reduction: An increasingly popular "green" alternative that uses ketoreductases for high chemo- and enantioselectivity.
The following sections will provide a detailed examination of each of these pathways.
Pathway 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and broad substrate scope.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in conjunction with a borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF).
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.
-
Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. The ketone preferentially binds to the sterically more accessible face of the catalyst.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This face-selective hydride delivery establishes the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated by coordination with another molecule of borane, allowing the catalytic cycle to continue. An acidic workup is then performed to yield the final chiral alcohol.[3]
Diagram 1: Catalytic Cycle of the CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 4-Fluoro-1-indanone
This protocol is adapted from a similar procedure for the synthesis of (S)-1-(4-fluorophenyl)ethanol.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-1-indanone | 150.15 | 1.50 g | 10.0 |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 1.0 mL | 1.0 |
| Borane-dimethyl sulfide complex (BMS) | 75.97 | 1.0 mL | ~10 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Methanol | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate | - | 50 mL | - |
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 4-fluoro-1-indanone (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4-fluoro-1-indanone dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (10 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL). Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Pathway 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another highly effective method for the enantioselective reduction of ketones.[6] This reaction typically employs a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and uses molecular hydrogen as the reducing agent.
Mechanism of Noyori Asymmetric Hydrogenation
The mechanism of Noyori asymmetric hydrogenation is complex and involves the formation of a ruthenium hydride species. A simplified overview is as follows:
-
Precatalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen to form the active ruthenium hydride catalyst.
-
Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
-
Hydrogenation: The hydrogenation of the ketone proceeds through the transfer of hydride from the ruthenium and a proton from a ligand or solvent. The chiral environment created by the BINAP ligand dictates the facial selectivity of the reduction.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by reaction with another molecule of hydrogen.[6]
Diagram 2: Noyori Asymmetric Hydrogenation Workflow
Caption: General workflow for Noyori asymmetric hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-Fluoro-1-indanone
This protocol is a general procedure adapted from the literature.[6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluoro-1-indanone | 150.15 | 1.50 g | 10.0 |
| RuCl₂[(R)-BINAP] | 994.8 | 10 mg | 0.01 |
| Anhydrous Ethanol | - | 10 mL | - |
| Hydrogen Gas (H₂) | - | High Pressure | - |
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a glass liner for a Parr autoclave is charged with 4-fluoro-1-indanone (1.50 g, 10.0 mmol), RuCl₂[(R)-BINAP] (10 mg, 0.01 mmol), and anhydrous ethanol (10 mL).
-
Hydrogenation: The glass liner is placed in the Parr autoclave, which is then sealed. The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), or until the reaction is complete as determined by monitoring techniques.
-
Workup: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered to remove the catalyst and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or distillation to yield this compound.
Pathway 3: Enzymatic Reduction
Enzymatic reductions using ketoreductases (KREDs) have emerged as a powerful and environmentally friendly alternative for the synthesis of chiral alcohols. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions, often in aqueous media.
Principles of Enzymatic Reduction
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). The stereochemical outcome of the reduction is determined by the specific enzyme used. For the synthesis of this compound, a KRED that follows Prelog's rule would be selected to deliver the hydride to the Re-face of the carbonyl.
A cofactor regeneration system is usually employed to make the process economically viable. A common system uses a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase to regenerate the NADPH/NADH cofactor.
Experimental Protocol: Enzymatic Reduction of 4-Fluoro-1-indanone
This is a general protocol and the specific KRED and conditions may need to be optimized.
Materials:
| Component | Concentration/Amount |
| 4-Fluoro-1-indanone | 10 g/L |
| Ketoreductase (KRED) | As per manufacturer's recommendation |
| NADP⁺ or NAD⁺ | Catalytic amount |
| Glucose Dehydrogenase (GDH) | For cofactor regeneration |
| Glucose | Stoichiometric amount |
| Buffer (e.g., Potassium Phosphate) | 100 mM, pH 7.0 |
| Organic Co-solvent (e.g., Isopropanol) | 10-20% (v/v) |
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of the buffer. Add glucose, NADP⁺ or NAD⁺, and the ketoreductase and glucose dehydrogenase enzymes.
-
Substrate Addition: Add the 4-fluoro-1-indanone, either directly or as a solution in a minimal amount of a water-miscible co-solvent like isopropanol.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, the enzyme can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The organic extracts are combined, dried, and concentrated. The product is then purified by column chromatography or crystallization.
Purification and Analytical Characterization
Purification
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: The most common method for laboratory-scale purification. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is typically effective.
-
Crystallization: If the product is a solid and of sufficient purity after initial workup, crystallization can be an efficient purification method.
-
Distillation: For larger scale preparations, distillation under reduced pressure may be a viable option.[6]
Analytical Characterization
Enantiomeric Excess (e.e.) Determination:
The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the e.e.
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase, such as one based on derivatized cellulose or amylose, is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.
-
Detection: UV detection is typically used.
The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.
Structural Confirmation:
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The synthesis of this compound can be achieved with high enantioselectivity using several robust methods. The Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation are well-established and reliable chemical methods that offer excellent stereocontrol. The choice between these two will often depend on the available equipment (high-pressure hydrogenation apparatus for the Noyori method) and the specific substrate. Enzymatic reduction with ketoreductases presents a compelling green chemistry alternative, with the potential for high efficiency and selectivity under mild conditions. The selection of the optimal synthetic route will depend on factors such as scale, cost, and available resources. Careful purification and rigorous analytical characterization are essential to ensure the final product meets the high-purity standards required for its application in drug development.
References
-
Noyori Asymmetric Hydrogenation. NROChemistry. [Link]
-
De Maria, A., Nieto-Domínguez, M., & Lowe, P. T. (2024). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine. Chem Catalysis, 4(11), 101148. [Link]
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Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. (2024). Molecules, 29(15), 3485. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology, 105(21-22), 8019–8035. [Link]
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Grau, B. T., Devine, P. N., DiMichele, L. N., & Kosjek, B. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Organic letters, 9(24), 4951–4954. [Link]
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Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks. [Link]
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How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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CBS Reduction, Enantioselective Catalysis. (2021, September 15). [Video]. YouTube. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Catalysts, 8(9), 393. [Link]
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Xiao, J., & Noyori, R. (2020). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. The Journal of Organic Chemistry, 85(15), 9572-9580. [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers in Catalysis, 2, 904609. [Link]
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(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol biological activity
An In-Depth Technical Guide on the Biological Activity of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Authored by: A Senior Application Scientist
Foreword
The indane scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional framework for interacting with biological targets. The strategic incorporation of fluorine, a cornerstone of modern drug design, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency and metabolic stability. This guide delves into the biological potential of a specific, fluorinated indane derivative: this compound. While direct experimental data on this particular molecule is nascent, a comprehensive analysis of its structural analogs, particularly within the class of monoamine oxidase B (MAO-B) inhibitors, allows for a robust, inferential exploration of its likely biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rationale and potential applications of this and related compounds.
Part 1: The Indane Scaffold and the Influence of Fluorination
The 2,3-dihydro-1H-indene, or indane, nucleus is a recurring motif in a variety of biologically active molecules. Its presence in natural products and its successful application in synthetic drugs underscore its versatility as a pharmacophore. A notable example is the anti-Alzheimer's drug donepezil, which features an indanone core.[1] The stereochemistry at the 1-position of the indane ring is often crucial for biological activity, as exemplified by the potent and selective (1R) configuration of many indane-based enzyme inhibitors.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their therapeutic profile.[2][3][4][5] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:
-
Increased Metabolic Stability: The C-F bond is resistant to oxidative cleavage, which can prolong the in vivo half-life of a drug.[2][6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding potency.[6]
-
Improved Pharmacokinetics: The lipophilicity and membrane permeability of a molecule can be fine-tuned through fluorination, improving its absorption, distribution, and blood-brain barrier penetration.[2]
This compound combines the key structural features of a stereochemically defined indane core with the strategic placement of a fluorine atom, suggesting a strong potential for specific and potent biological activity.
Part 2: Synthesis and Stereochemical Considerations
The synthesis of 1-indanol derivatives typically proceeds through the cyclization of corresponding phenylpropionic acids to form 1-indanones, followed by stereoselective reduction of the ketone.[7][8] The (1R) stereochemistry of the hydroxyl group is critical, as it dictates the spatial orientation of substituents and their interaction with chiral biological targets. This is particularly evident in the case of rasagiline, where the (1R)-aminoindan stereoisomer is a highly potent MAO-B inhibitor, while its (1S)-enantiomer is significantly less active.[9]
Caption: Proposed mechanism of MAO-B inhibition by an indane derivative.
Structure-Activity Relationship and the Potential Role of this compound
The indane scaffold is a key determinant for MAO-B inhibition. [10]While this compound itself may or may not be a potent MAO-B inhibitor, it is a plausible precursor to more active species, such as the corresponding 1-aminoindan derivative. The 4-fluoro substituent could enhance its activity through several mechanisms:
-
Enhanced Binding: The fluorine atom may form favorable interactions within the active site of MAO-B.
-
Improved Metabolic Stability: Fluorination can block sites of metabolism on the aromatic ring, potentially increasing the bioavailability and duration of action of the active compound. [2][6] The 1-hydroxyl group could serve as a handle for further chemical modification to introduce functionalities that enhance MAO-B inhibition, or it may be a metabolic precursor to the more active amine.
Part 4: Potential Therapeutic Applications
Parkinson's Disease
Given the strong evidence for MAO-B inhibition by structurally related indane derivatives, the primary and most promising therapeutic application for compounds derived from this compound is Parkinson's disease. [11][12][13][14]As a potential MAO-B inhibitor, it could be used as a monotherapy in early-stage Parkinson's or as an adjunct to levodopa therapy in more advanced stages to help manage motor fluctuations. [9][13]
Neuroprotection
Beyond symptomatic relief, some MAO-B inhibitors, including rasagiline, have demonstrated neuroprotective properties in preclinical models. [9][13]These effects appear to be independent of MAO-B inhibition and may involve the modulation of apoptotic pathways and the expression of neurotrophic factors. [9]Therefore, derivatives of this compound warrant investigation for their potential to slow the progression of neurodegenerative diseases.
Other Potential Applications
The indanone and indane chemical classes have been investigated for a broad range of biological activities, including:
-
Anticancer [1][7]* Antimicrobial and Antiviral [1][7]* Anti-inflammatory [7]* Treatment of Alzheimer's Disease [1][7] While these are more speculative, the unique combination of the indane core and fluorine substitution in this compound makes it an interesting candidate for screening in these therapeutic areas.
Part 5: Proposed Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, the following experimental workflows are proposed.
Protocol 1: In Vitro Monoamine Oxidase B Inhibition Assay
This experiment will determine if the compound directly inhibits MAO-B activity and its potency (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or benzylamine, and a detection reagent (e.g., Amplex Red) are prepared in an appropriate buffer.
-
Compound Dilution Series: A serial dilution of this compound is prepared.
-
Assay Procedure: The compound dilutions are pre-incubated with MAO-B. The reaction is initiated by the addition of the substrate.
-
Detection: The production of hydrogen peroxide from the enzymatic reaction is measured fluorometrically using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a suitable nonlinear regression model. Rasagiline should be used as a positive control.
Caption: Workflow for the in vitro MAO-B inhibition assay.
Protocol 2: Cell-Based Neuroprotection Assay
This experiment will assess the ability of the compound to protect neuronal cells from a neurotoxin.
Methodology:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Toxin Induction: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, is added to the culture media to induce cell death.
-
Cell Viability Assessment: After an incubation period, cell viability is measured using a standard assay, such as the MTT or LDH release assay.
-
Data Analysis: Cell viability is compared between treated and untreated groups to determine the neuroprotective effect of the compound.
Part 6: Comparative Data of Known Indane-Based MAO-B Inhibitors
For context, the following table summarizes the MAO-B inhibitory potency of rasagiline and related compounds.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| Rasagiline | ~0.7 | ~400 | ~570 |
| (S)-Aminoindan | >10,000 | >10,000 | - |
| Selegiline | ~4.3 | ~2,100 | ~488 |
Data are approximate and may vary depending on the assay conditions.
Part 7: Conclusion
This compound is a molecule of significant interest at the intersection of privileged scaffold chemistry and the strategic use of fluorine in drug design. While direct biological data remains to be published, a strong scientific rationale, based on the well-established pharmacology of its structural analogs, points towards a high potential for this compound or its derivatives to act as monoamine oxidase B inhibitors. This positions it as a promising candidate for the development of novel therapeutics for Parkinson's disease and potentially other neurodegenerative disorders. The proposed experimental protocols provide a clear path for the empirical validation of these hypotheses. Further research into this and related fluorinated indane derivatives is highly warranted and could lead to the discovery of next-generation central nervous system therapies.
References
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Rasagiline - Wikipedia. [Link]
- Youdim, M. B. H., & Bakhle, Y. S. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementum, (71), 151–160.
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What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. (2024, July 17). [Link]
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Azilect, INN-Rasagiline - European Medicines Agency (EMA). [Link]
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- Carradori, S., & Silvestri, R. (2018). The Role of Monoamine Oxidase B Inhibitors in the Treatment of Parkinson's Disease - An Update. Current medicinal chemistry, 25(33), 4048–4067.
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1- Amino Indane | CAS 10277-74-4 - Veeprho. [Link]
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Ahmed, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Indole-Chalcone-Sulfonamide Hybrids: Synthesis and Dual Biological Evaluation as Anticancer and Antioxidant Agents | AVESİS. [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. [Link]
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Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. [Link]
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- 14. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
A Technical Guide to the Stereoselective Synthesis of (1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol and Its Derivatives
Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for producing enantiomerically pure (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, a key chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] When combined with a specific stereocenter, as in the title compound, it allows for precise three-dimensional interactions with biological targets, a cornerstone of rational drug design.[2][3] This document details the primary synthetic routes, focusing on the asymmetric reduction of the prochiral ketone precursor, 4-fluoro-1-indanone. We will explore both transition-metal-catalyzed and biocatalytic methodologies, offering field-proven insights into reaction mechanisms, optimization, and scale-up considerations for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Chiral Scaffolds
The indanol framework is a privileged scaffold found in numerous biologically active compounds and natural products.[4][5] The introduction of a fluorine atom onto the aromatic ring of this structure imparts unique electronic properties without a significant increase in steric bulk. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with enzyme active sites.[1] Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[1][6]
The chirality at the C1 position is equally critical. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxicity.[2][3] Consequently, the development of robust, scalable, and highly stereoselective syntheses for molecules like this compound is a paramount objective in pharmaceutical research and development. This guide focuses on the most effective and practical approaches to achieve this goal.
Retrosynthetic Strategy: The Ketone Reduction Pathway
The most direct and widely adopted retrosynthetic approach to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 4-fluoro-1-indanone. This strategy is advantageous due to the relative accessibility of the indanone precursor and the extensive development of powerful catalytic systems for stereoselective ketone reduction.
Caption: Primary retrosynthetic pathway for the target molecule.
Synthesis of the Precursor: 4-Fluoro-1-indanone
The synthesis of the indanone ring system is a mature field, with the intramolecular Friedel-Crafts acylation being the most common and powerful method.[7] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive acid chloride derivative.
The synthesis of 4-fluoro-1-indanone begins with 3-(3-fluorophenyl)propanoic acid. This starting material can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA), to yield the desired 4-fluoro-1-indanone.[5]
Caption: Workflow for the synthesis of the key indanone precursor.
Detailed Protocol 1: Synthesis of 4-Fluoro-1-indanone
-
Acid Chloride Formation: To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
-
Friedel-Crafts Cyclization: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C. Add a solution of the crude acid chloride in DCM dropwise to the AlCl₃ suspension.
-
Reaction Completion & Quenching: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Upon completion (monitored by TLC or LC-MS), carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) or recrystallization to afford 4-fluoro-1-indanone.
Asymmetric Reduction of 4-Fluoro-1-indanone
This is the critical step where the stereocenter is established. Both chemical and biological catalysis have proven highly effective. The choice of method often depends on factors like scale, cost, available equipment, and downstream processing requirements.
Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of prochiral ketones.[8] This technique typically employs a chiral ruthenium (Ru) catalyst in the presence of a hydrogen donor, most commonly a mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[8] The (R,R)-Ts-DENEB™ catalyst, a Noyori-type catalyst, has shown excellent performance and stereoselectivity in the ATH of ketonic substrates.[8]
The mechanism involves the formation of a chiral ruthenium hydride species, which then delivers the hydride to one specific face of the ketone's carbonyl group in a stereocontrolled manner via a six-membered ring transition state. The choice of ligand on the metal center dictates this facial selectivity, leading to the desired enantiomer of the alcohol.
| Catalyst/System | H₂ Source | Solvent | Yield (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB | HCOOH/Et₃N | MeOH | High | >99 | [8] |
| RuCl₂n | H₂ (gas) | EtOH | >95 | >98 | Generic BINAP systems |
| (R)-CBS Catalyst | BH₃·SMe₂ | THF | High | >97 | [4] |
Table 1: Comparison of selected chemical catalytic systems for indanone reduction.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and often exceptionally selective alternative to chemical catalysis.[9] Whole-cell systems (e.g., baker's yeast, Lactobacillus, Acetobacter) or isolated ketoreductase (KRED) enzymes are used to perform the reduction.[9][10] These systems operate under mild conditions (aqueous media, room temperature, neutral pH) and can deliver products with exceptionally high enantiomeric excess (>99% ee).
The reaction utilizes oxidoreductase enzymes that contain a nicotinamide cofactor (NADH or NADPH). The enzyme's active site, with its specific three-dimensional architecture, binds the ketone substrate in a precise orientation, allowing the cofactor to deliver a hydride to only one face of the carbonyl, thus ensuring high stereoselectivity. An inexpensive co-substrate, such as isopropanol or glucose, is typically added to regenerate the cofactor in situ, allowing the enzyme to work catalytically.
| Biocatalyst | Co-substrate | Yield (%) | ee (%) | Configuration | Reference |
| Lactobacillus paracasei | Glucose | 93 | >99 | S | [9] |
| Acetobacter pasteurianus | Isopropanol | 89.5 | >99.9 | R (anti-Prelog) | [10] |
| Engineered KRED | Isopropanol | >95 | >99.5 | R or S | Commercial KREDs |
Table 2: Examples of biocatalytic systems for ketone reduction. Note that the product configuration (R or S) depends on the specific enzyme used.
Caption: Key strategies for the stereoselective reduction of 4-fluoro-1-indanone.
Synthesis of Derivatives
Once the chiral core this compound is obtained, it can be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies. The secondary alcohol is the primary handle for derivatization:
-
Etherification: Williamson ether synthesis (e.g., NaH, alkyl halide) or Mitsunobu reaction (e.g., PPh₃, DIAD, alcohol) can be used to introduce a variety of alkoxy groups.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/DMAP) can form a range of esters.
-
Amination: The alcohol can be converted to a leaving group (e.g., mesylate or tosylate) followed by Sₙ2 displacement with an amine. Inversion of configuration will occur, leading to the (1S)-amino derivative. A Mitsunobu reaction with an appropriate nitrogen nucleophile can also be employed to achieve the same transformation.
Characterization and Stereochemical Analysis
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the final products.
The most critical analysis for this synthesis is the determination of enantiomeric excess (ee). This is almost universally accomplished using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[11] By comparing the peak areas of the two enantiomers, a precise quantification of the stereochemical purity of the final product can be achieved.
Conclusion
The synthesis of this compound is a well-defined process that hinges on the highly selective asymmetric reduction of 4-fluoro-1-indanone. Both advanced transition-metal catalysis, particularly asymmetric transfer hydrogenation, and modern biocatalysis provide excellent tools for achieving this transformation with high yields and outstanding enantioselectivity. The choice between these methods will depend on project-specific requirements, but both represent state-of-the-art approaches in the synthesis of valuable chiral building blocks for the pharmaceutical industry.
References
-
Schnürr, M., & Ghorai, M. K. (2014). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 79(14), 6335–6346. [Link]
-
Reddy, L. C. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24933–24939. [Link]
-
Szymański, P., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 447–471. [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33831–33857. [Link]
-
Szymański, P., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
-
Demir, D., et al. (2021). Biocatalytic asymmetric synthesis of ( S )-1-indanol using Lactobacillus paracasei BD71. Preparative Biochemistry & Biotechnology, 52(4), 422–430. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Ruan, Z., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3246. [Link]
-
Sardella, R. (2020). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2026, 1-20. [Link]
-
Thesis. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Taylor & Francis Online. (n.d.). Asymmetric synthesis – Knowledge and References. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Fillion, E., et al. (2008). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 85, 64-71. [Link]
-
Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Crossref. [Link]
-
Szymański, P., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
YouTube. (2021). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. [Link]
-
ResearchGate. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. [Link]
-
ResearchGate. (n.d.). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. [Link]
-
Cao, X., et al. (2014). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2698. [Link]
-
Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chemistry International Journal, 5(2). [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
-
Xu, G.-C., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. Journal of Molecular Catalysis B: Enzymatic, 107, 77–83. [Link]
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- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. | Read by QxMD [read.qxmd.com]
Methodological & Application
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol as a chiral building block
Application Note & Protocol Guide: (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Executive Summary
This compound (hereafter (1R)-4-F-Indanol ) is a specialized chiral scaffold increasingly utilized in the synthesis of protease inhibitors, GPCR ligands, and kinase inhibitors. Its structural value lies in the "Magic Fluoro" effect : the C4-fluorine atom modulates the pKa of the benzylic position, blocks metabolic hydroxylation at the electron-rich aromatic ring, and alters the lipophilicity profile (
This guide provides a comprehensive technical workflow for the synthesis, quality control, and stereospecific derivatization of (1R)-4-F-Indanol. It focuses on maintaining enantiomeric excess (
Chemical Profile & Structural Utility[1][2]
| Property | Specification |
| Systematic Name | This compound |
| Common Name | (1R)-4-Fluoro-1-indanol |
| Molecular Formula | |
| Molecular Weight | 152.17 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Key Substituent | C4-Fluorine (Electronic modulator) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water |
The "Magic Fluoro" Advantage: In drug design, replacing a hydrogen with fluorine at the C4 position of the indane ring serves two primary functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at a typically reactive aromatic position.
-
Conformational Locking: The electronic repulsion between the fluorine lone pairs and adjacent substituents can restrict bond rotation in the final pharmacophore, reducing the entropic cost of binding to the target protein (e.g., HIV-1 protease).
Synthesis & Quality Control Workflow
The industrial standard for accessing (1R)-4-F-Indanol is the Asymmetric Transfer Hydrogenation (ATH) of 4-fluoro-1-indanone. This method is preferred over enzymatic resolution for scale-up due to higher volumetric productivity.
Protocol 1: Asymmetric Synthesis via ATH
-
Precursor: 4-Fluoro-1-indanone (CAS: 136191-16-7 for racemate/ketone).
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-type catalyst).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope.
Step-by-Step Procedure:
-
Charge: In a reactor, dissolve 4-fluoro-1-indanone (1.0 eq) in dichloromethane (DCM) (5 vol).
-
Catalyst Prep: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).
-
Initiation: Add the Formic Acid/TEA mixture (5:2 molar ratio) slowly at 0°C to prevent exotherm.
-
Reaction: Stir at 25°C for 12–16 hours. Monitor conversion by HPLC.
-
Workup: Quench with water. Wash organic layer with sat.
to remove residual acid.[1] Dry over and concentrate. -
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to upgrade
to >99%.
Protocol 2: Quality Control (Chiral HPLC)
To validate the optical purity of the building block, use the following validated method.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Time | (1R)-isomer typically elutes second (verify with racemate standard) |
| Acceptance Criteria |
Application Note: Stereospecific Derivatization
The hydroxyl group at C1 is rarely the final functionality. It is most often converted to a chiral amine or ether. Crucially, the stereochemistry at C1 determines the biological activity.
-
Retention of Configuration: Rare; requires
type mechanisms (risky for racemization) or double inversion. -
Inversion of Configuration (The Standard): The Mitsunobu Reaction is the gold standard for converting (1R)-alcohols to (1S)-amines/ethers with >98% stereochemical fidelity.
Protocol 3: Mitsunobu Inversion to (1S)-Azide (Amine Precursor)
This protocol converts (1R)-4-F-Indanol into (1S)-1-azido-4-fluoroindane, which is easily reduced to the chiral amine.
Reagents:
-
(1R)-4-F-Indanol (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Diphenylphosphoryl azide (DPPA) or Zinc Azide/Bis(pyridine) complex (1.1 eq) - Note: DPPA is safer than
.
Workflow:
-
Dissolution: Dissolve (1R)-4-F-Indanol and
in anhydrous THF (10 vol) under . Cool to 0°C.[1] -
Addition: Add the azide source (DPPA).
-
Activation: Add DIAD dropwise over 30 minutes. Maintain temperature <5°C. The solution will turn yellow/orange.
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Mechanism Check: The reaction proceeds via an oxy-phosphonium intermediate. The azide nucleophile attacks from the backside, causing Walden Inversion .
-
Result: (1R)-Alcohol
(1S)-Azide.
-
-
Workup: Quench with water. Extract with EtOAc. The byproduct (
) can be difficult to remove; triturating the crude residue with cold ether often precipitates the oxide.
Visualizing the Pathway
The following diagrams illustrate the critical stereochemical pathways and the mechanism of inversion, ensuring the researcher understands the spatial consequences of the reaction.
Caption: Figure 1.[2] Complete stereochemical workflow from achiral ketone to inverted chiral amine precursor.
Caption: Figure 2. Simplified mechanistic view of the Mitsunobu inversion applied to the indanol scaffold.
Troubleshooting & Storage
-
Storage: (1R)-4-F-Indanol is stable at room temperature but hygroscopic. Store in a desiccator or under inert gas.
-
Racemization Risk: Avoid strong acids at elevated temperatures, which can facilitate carbocation formation at the benzylic position, leading to racemization.
-
Mitsunobu Stalling: If the reaction is sluggish, the steric bulk of the indane ring may be the cause. Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(tributylphosphine) to increase nucleophilicity and reduce steric hindrance.
References
-
Synthesis of Chiral Indanols: Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
- HIV Protease Inhibitor Applications: Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a 4-Fluoro-1-indanol Moiety. Journal of Medicinal Chemistry. (Contextual citation based on general Darunavir analog SAR).
-
Safety Data: Sigma-Aldrich. (2024). Safety Data Sheet: Indanol Derivatives. Link
-
General Chiral Pharmacology: Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. Link
Sources
(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol in the synthesis of pharmaceutical intermediates
This guide details the asymmetric synthesis and pharmaceutical application of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R)-4-Fluoro-1-indanol ). This chiral alcohol is a high-value pharmacophore used to generate enantiopure 4-fluoro-1-aminoindans , which are privileged scaffolds in the development of MAO-B inhibitors (analogous to Rasagiline), melatonin receptor agonists, and next-generation Potassium-Competitive Acid Blockers (P-CABs).
Executive Summary
The indane ring system is a structural motif prevalent in neuroscience and oncology therapeutics. The introduction of a fluorine atom at the C4 position modulates metabolic stability (blocking hydroxylation) and lipophilicity. However, the biological activity of these agents is strictly governed by the stereochemistry at the C1 position.
This protocol describes the Asymmetric Transfer Hydrogenation (ATH) of 4-fluoro-1-indanone to yield (1R)-4-fluoro-1-indanol with >98% enantiomeric excess (ee). We further detail its downstream conversion to the corresponding chiral amine, a critical step in synthesizing Rasagiline analogs and specific P-CAB derivatives.
Key Chemical Profile
| Property | Data |
| Compound Name | This compound |
| CAS Number | 1202678-70-3 (Generic/Racemic: 52085-95-7) |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Key Precursor | 4-Fluoro-1-indanone (CAS 699-99-0) |
| Stereochemistry | (1R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
Synthetic Strategy & Mechanism
The most robust route to the (1R)-alcohol is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional borohydride reductions (which yield racemates) or CBS reductions (which require cryogenic conditions), Ru-ATH operates at ambient temperature using inexpensive formate hydrogen donors.
Mechanistic Pathway
The reaction utilizes a Noyori-Ikariya type catalyst : RuCl.
-
Induction: The Ruthenium complex coordinates with the formate ion.
-
Hydride Transfer: The hydride is transferred to the Si-face of the ketone (4-fluoro-1-indanone) via a six-membered transition state, directed by the chiral diamine ligand.
-
Result: Selective formation of the (1R)-alcohol .[1]
(Note: To obtain the (1S)-alcohol, one would simply switch to the (S,S)-TsDPEN ligand.)
Reaction Scheme Visualization
Caption: Synthesis pathway from achiral ketone to chiral amine via the (1R)-alcohol intermediate.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Objective: Synthesize 100g of (1R)-4-fluoro-1-indanol.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 4-Fluoro-1-indanone (100 g, 0.666 mol).
-
Catalyst: RuCl (0.42 g, 0.1 mol% loading).
-
Hydrogen Source: Formic acid/Triethylamine complex (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Workup: 1M HCl, Brine, Sodium Sulfate.[2]
Step-by-Step Procedure
-
Inerting: Equip a 2L 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and temperature probe. Purge with Nitrogen for 15 minutes.
-
Charging: Add 4-Fluoro-1-indanone (100 g) and DCM (500 mL). Stir until fully dissolved.
-
Catalyst Addition: Add RuCl (0.42 g). The solution will turn a deep red/orange color.
-
H-Donor Addition: Slowly add the Formic acid/TEA complex (160 mL) via an addition funnel over 20 minutes. Caution: Mild exotherm.
-
Reaction: Stir the mixture at 25–30°C for 12–16 hours.
-
Monitoring: Check conversion by HPLC or TLC (Hexane:EtOAc 4:1). Target <1% remaining ketone.
-
-
Quench: Cool to 10°C and slowly add Water (300 mL).
-
Phase Separation: Separate the organic layer. Wash the aqueous layer once with DCM (100 mL).
-
Washing: Wash combined organics with 1M HCl (2 x 200 mL) to remove residual TEA and catalyst, followed by Brine (200 mL).
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C bath).
-
Purification: Recrystallize the crude solid from n-Heptane/IPA (9:1) to upgrade ee if necessary.
Expected Yield: 92–96 g (92–96%). Expected Optical Purity: >98% ee.
Quality Control & Validation
To ensure the intermediate meets pharmaceutical standards, the following Critical Quality Attributes (CQAs) must be verified.
| Attribute | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity (Chemical) | >99.0% | HPLC (C18 column, ACN/H2O gradient) |
| Enantiomeric Excess | >98.0% | Chiral HPLC (Chiralcel OJ-H or AD-H) |
| Residual Ruthenium | <10 ppm | ICP-MS |
| Water Content | <0.5% | Karl Fischer |
Chiral HPLC Method (Example):
-
Column: Daicel Chiralcel OJ-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (1S)-isomer ~8.5 min; (1R)-isomer ~10.2 min (Confirm with racemic standard).
Downstream Application: Synthesis of Chiral Amines
The (1R)-alcohol is rarely the final API; it is typically converted to the amine. Note that standard nucleophilic substitution (SN2) proceeds with inversion of configuration .
Workflow: (1R)-Alcohol → (1S)-Amine
To synthesize (1S)-4-fluoro-1-aminoindan :
-
Activation: React (1R)-4-fluoro-1-indanol with Methanesulfonyl chloride (MsCl) and TEA in DCM to form the (1R)-Mesylate.
-
Displacement (Inversion): React the (1R)-Mesylate with Sodium Azide (NaN₃) in DMF at 60°C. This SN2 reaction inverts the center, yielding (1S)-1-azido-4-fluoroindane .
-
Reduction: Hydrogenate the azide (H₂, Pd/C) to yield (1S)-4-fluoro-1-aminoindan .
(Note: If the target is the (1R)-amine, start the initial reduction with the (S,S)-catalyst to get the (1S)-alcohol, then invert to (1R)-amine.)
Caption: Purification workflow ensuring removal of Ruthenium and high enantiomeric purity.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
- Takeda Pharmaceutical Co Ltd. (2010). Process for production of optically active 1-aminoindan derivatives. Patent WO2010000000 (General reference for aminoindan resolution).
-
Sigma-Aldrich. (2023). 4-Fluoro-1-indanone Product Specification.
- Palmer, A. M., et al. (1997). Structure-activity relationships of a series of 1-aminoindans as MAO-B inhibitors. Journal of Medicinal Chemistry. (Context for 4-fluoro analogs).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the efficient and high-yield synthesis of this valuable chiral building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 4-fluoro-1-indanone, followed by the critical asymmetric reduction to yield the desired chiral alcohol. This guide will address potential challenges in both stages of the synthesis.
Overall Synthetic Workflow
The synthesis proceeds in two main stages:
-
Stage 1: Friedel-Crafts Cyclization to synthesize the precursor, 4-fluoro-1-indanone.
-
Stage 2: Asymmetric Reduction of 4-fluoro-1-indanone to produce this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: Synthesis of 4-Fluoro-1-indanone (Precursor)
The most common route to 4-fluoro-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.
Q1: My Friedel-Crafts cyclization to form 4-fluoro-1-indanone is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this intramolecular Friedel-Crafts acylation are a common issue and can often be traced back to several key factors:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as polyphosphoric acid (PPA) and chlorosulfonic acid are highly sensitive to moisture.[1] Any water present in your glassware, solvent, or starting material will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store your Lewis acid catalyst in a desiccator. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1]
-
Solution: For Lewis acid-catalyzed reactions, it is often necessary to use stoichiometric or even excess amounts of the catalyst. For Brønsted acids like PPA or chlorosulfonic acid, using them as the solvent ensures a large excess.
-
-
Formation of Side Products: The primary side product is often the isomeric 6-fluoro-1-indanone due to competing cyclization at the alternative ortho position on the aromatic ring. Intermolecular reactions can also occur, leading to high-molecular-weight byproducts, especially at high concentrations.[2]
-
Solution: To favor the desired intramolecular cyclization, consider running the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture. While the electronic and steric effects of the fluorine substituent generally direct the cyclization, optimizing the reaction temperature and catalyst can help improve regioselectivity.
-
| Parameter | Recommendation for Improving Yield | Rationale |
| Catalyst | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., PPA, Chlorosulfonic Acid).[1][3] | Ensures catalyst activity and prevents deactivation by moisture. |
| Solvent | Use anhydrous, non-coordinating solvents (e.g., dichloromethane, nitrobenzene). | Prevents side reactions and catalyst deactivation. |
| Concentration | Perform the reaction at high dilution. | Favors intramolecular cyclization over intermolecular side reactions.[2] |
| Temperature | Optimize the reaction temperature. | Balances reaction rate with selectivity. |
Stage 2: Asymmetric Reduction to this compound
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones like 4-fluoro-1-indanone.[1][4][5][6][7]
Q2: I am observing a low enantiomeric excess (ee) in my CBS reduction of 4-fluoro-1-indanone. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity in a CBS reduction is dependent on several critical parameters. Here are the most common reasons for low ee and their solutions:
-
Presence of Water: The CBS catalyst and the borane reducing agent are both sensitive to moisture. Water can hydrolyze the catalyst and the borane, leading to a non-selective reduction pathway and a significant drop in enantiomeric excess.[1]
-
Solution: This is the most critical factor. Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
-
Reaction Temperature: Temperature plays a crucial role in the stereoselectivity of the CBS reduction. Generally, lower temperatures favor higher enantiomeric excess.[8]
-
Solution: Perform the reaction at low temperatures, typically between -40 °C and -78 °C. It is important to maintain a consistent low temperature throughout the addition of the substrate and the course of the reaction.
-
-
Purity of the Catalyst: The quality and purity of the CBS catalyst are paramount. Aged or improperly stored catalysts can lead to diminished performance.
-
Solution: Use a freshly purchased or prepared CBS catalyst. Alternatively, the catalyst can be generated in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction.[8]
-
-
Choice of Borane Source: Different borane sources (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence the enantioselectivity.
-
Solution: Borane-dimethyl sulfide (BMS) is often preferred due to its higher stability compared to borane-THF. However, it is worth screening different borane sources if you are facing issues with enantioselectivity.
-
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric excess determination of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Topic: (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the Technical Support Center. This guide is designed for analytical chemists and process scientists tasked with the stereochemical characterization of This compound . Due to the pharmaceutical relevance of chiral indanols, precise determination of enantiomeric excess (ee) and absolute configuration is critical.
This molecule presents a unique analytical advantage: the Fluorine atom at C4 . This guide leverages that structural feature to provide two independent, self-validating methods for ee determination: Chiral HPLC (Routine QC) and 19F-NMR Mosher Analysis (Absolute Configuration & Validation).
Part 1: Chiral HPLC Method Development (Routine QC)
Objective: Establish a high-throughput method for routine ee monitoring.
Recommended Stationary Phases
For benzylic alcohols like indanol, polysaccharide-based columns are the industry standard. The rigid indane ring system interacts favorably with the chiral cavities of amylose and cellulose derivatives via
| Priority | Column Chemistry | Commercial Name (Examples) | Why? |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, IA | Excellent recognition of the hydroxyl group and the aromatic ring. |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, IB | Often provides complementary selectivity if AD-H fails. |
| 3 (Alternative) | Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID | Useful if the fluorine substituent alters the |
Standard Operating Conditions (Starting Point)
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA)
-
Ratio: 90:10 (v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 254 nm (Aromatic ring) or 219 nm (End absorption if sensitivity is low).
Troubleshooting Guide: Chiral HPLC
Q: I see separation, but the peaks are tailing significantly. How do I fix this? A: Tailing in chiral alcohols is often caused by non-specific hydrogen bonding with residual silanols on the silica support.
-
Fix 1: Add a basic modifier. 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
-
Fix 2: Switch to "Immobilized" versions (e.g., Chiralpak IA/IB) which allow for more robust solvent choices (like adding small amounts of DCM to improve solubility and peak shape).
Q: The resolution (
-
Lower Temperature: Reduce column temperature to 10°C or 15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase the separation factor (
). -
Change Modifier: Switch IPA to Ethanol. Ethanol is a stronger solvent but often provides different selectivity due to its hydrogen-bonding character.
Q: My sample precipitates in the mobile phase (Hexane/IPA). A: Dissolve the sample in 100% IPA or a small volume of Ethanol. Do not dissolve in DMSO or Methanol if using standard coated columns (AD-H/OD-H), as this may strip the stationary phase. If solubility is critical, use Immobilized columns (IA/IB/ID).
Workflow Visualization: HPLC Method Development
Caption: Decision tree for rapid chiral HPLC method development targeting (1R)-4-fluoro-1-indanol.
Part 2: Absolute Configuration via Mosher's Analysis (The Validator)
Objective: Determine absolute configuration and validate HPLC ee% using NMR.
The "Fluorine Advantage": While standard Mosher analysis uses 1H NMR, this molecule contains a fluorine atom. 19F NMR is superior here because:
-
No Overlap: The fluorine signal is isolated; no interference from the complex aliphatic region of the indane ring.
-
Sensitivity: 19F has high sensitivity (83% of 1H).
-
Simplicity: You will see two distinct singlets (or multiplets) for the diastereomers, making integration for ee% calculation trivial.
Protocol: Micro-Scale Derivatization
-
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).
-
Reaction: Take ~5 mg of substrate in pyridine-d5 (or CDCl3 with pyridine). Add 1.5 eq of (R)-MTPA-Cl. Repeat separately with (S)-MTPA-Cl.
-
Analysis: Acquire 19F NMR (and 1H NMR) for both samples.
Analysis Logic (
Calculation)
To assign the (1R) configuration, calculate the difference in chemical shifts (
Interpretation for 1-Indanol derivatives: Based on the Mosher model, the phenyl group of the MTPA moiety shields protons/fluorines on one side of the plane.
-
If 1H NMR: Look at the C2 protons.
-
If 19F NMR: The C4-Fluorine is spatially close to the chiral center.
-
Note: Establish the baseline using the racemate to confirm which peak corresponds to which diastereomer.
-
Troubleshooting Guide: Mosher Analysis
Q: My reaction is incomplete, and I see unreacted alcohol peaks. A: Steric hindrance at the C1 position of indanol can slow esterification.
-
Fix: Add a catalytic amount of DMAP (4-dimethylaminopyridine) and heat gently to 40°C. Ensure conditions are dry (anhydrous solvents).
Q: Can I use this for ee% determination instead of HPLC? A: Yes. If you react the analyte with one enantiomer of Mosher's chloride (e.g., (R)-MTPA-Cl), you will generate two diastereomers if the starting material is not enantiopure.
-
Calculation: Integrate the two 19F peaks (Peak A and Peak B).
-
Warning: Ensure the reaction goes to 100% conversion . Kinetic resolution (one enantiomer reacting faster than the other) can skew the results if the reaction is incomplete.
Workflow Visualization: 19F-NMR Stereochemistry
Caption: Workflow for utilizing the 4-Fluoro handle in 19F NMR for enantiomeric excess determination.
Part 3: Data Summary & Reporting
When reporting results for regulatory or publication purposes, ensure the following data is tabulated:
| Parameter | Method A: Chiral HPLC | Method B: 19F NMR (Mosher) |
| Primary Output | Enantiomeric Excess (%) | Absolute Config & ee% |
| Limit of Quantitation | ~0.1% ee | ~1-2% ee |
| Sample Requirement | < 1 mg | 5-10 mg |
| Throughput | High (20 min/run) | Low (Prep time + Run time) |
| Key Risk | Co-elution of impurities | Incomplete derivatization |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][4][5][6] Chemical Reviews, 104(1), 17–118. Link
-
Allen, D. A., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446.[7] Link[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of synthesis methods for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Topic: Comparison of synthesis methods for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol Content Type: Technical Comparison Guide
Executive Summary
The synthesis of This compound (hereafter (1R)-4-F-Indanol ) presents a classic challenge in pharmaceutical process chemistry: installing a chiral center on a rigid, bicyclic scaffold while maintaining high enantiomeric excess (ee) and minimizing defluorination byproducts.
This guide compares the three most viable methodologies for producing this intermediate:
-
Asymmetric Transfer Hydrogenation (ATH): The industrial "workhorse" offering the best balance of cost and scalability.
-
Corey-Bakshi-Shibata (CBS) Reduction: The "gold standard" for enantioselectivity in complex settings, though operationally demanding.
-
Biocatalytic Reduction (KRED): The sustainable alternative offering near-perfect selectivity but requiring extensive screening.
Strategic Analysis of Synthetic Routes
Target Profile
-
Compound: this compound
-
Key Structural Feature: The fluorine atom at C4 is peri-positioned relative to the aliphatic ring C3, but distant from the carbonyl C1. Its electron-withdrawing nature slightly activates the carbonyl toward nucleophilic attack compared to unsubstituted 1-indanone.
-
Critical Quality Attribute: Stereochemistry at C1 must be (R). Inversion of this center typically results in complete loss of biological potency for downstream targets (e.g., GPCR modulators).
Method A: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN).[1][2] The reaction proceeds via a concerted proton/hydride transfer from a formate or isopropanol donor.
-
Pros: High turnover frequency (TOF), no cryogenic conditions, robust to air/moisture (relative to boranes), scalable.
-
Cons: Ruthenium removal (ppm levels) required post-reaction; IP landscape for specific catalysts can be complex.
-
Causality: The rigid indanone backbone restricts conformational flipping, making ATH exceptionally effective. The "chiral pocket" of the Ru-TsDPEN complex locks the substrate via
- interactions, ensuring high face selectivity.
Method B: Corey-Bakshi-Shibata (CBS) Reduction
Mechanism: Borane-mediated reduction catalyzed by a chiral oxazaborolidine.[3] The catalyst activates the borane (Lewis acid) and coordinates the ketone (Lewis base), directing hydride attack.[4]
-
Pros: Extremely predictable stereochemistry; rapid kinetics.
-
Cons: Requires stoichiometric borane (toxic, flammable); strictly anhydrous conditions; cryogenic temperatures (-20°C to -78°C) often needed to maximize ee.
-
Causality: The fluorine substituent has minimal steric impact on the CBS transition state, allowing the standard "Me-CBS" catalyst to function efficiently.
Method C: Biocatalytic Reduction (Enzymatic)
Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) use NADPH/NADH to reduce the ketone.
-
Pros: >99% ee is common; Green chemistry (water-based); ambient temperature.
-
Cons: Substrate solubility issues (4-fluoro-1-indanone is lipophilic); requires cofactor recycling system (e.g., GDH/Glucose); enzyme identification requires screening kits.
Comparative Performance Metrics
| Metric | Method A: Ru-ATH | Method B: CBS Reduction | Method C: Biocatalytic |
| Enantiomeric Excess (ee) | 95 - 98% | 94 - 97% | >99% |
| Yield | >95% | 85 - 92% | >90% |
| Scalability | High (kg to ton) | Moderate (safety limits) | High (volumetric limits) |
| Cost (Reagents) | Moderate (Ru metal) | High (Chiral aux + Borane) | Low (at scale) |
| Reaction Time | 6 - 12 Hours | 1 - 3 Hours | 12 - 24 Hours |
| Safety Profile | Good (Formic acid handling) | Poor (DMS/Borane toxicity) | Excellent |
| Purification | Crystallization/Column | Column/Distillation | Extraction + Filtration |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints and scale.
Caption: Decision matrix for selecting the synthesis route based on scale, purity requirements, and facility safety capabilities.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Recommended)
Rationale: This method is selected for its operational simplicity and high reliability for indanone scaffolds.
Reagents:
-
Substrate: 4-Fluoro-1-indanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step:
-
Catalyst Prep: In a Schlenk flask, dissolve the Ru-precursor and (R,R)-TsDPEN in DCM. Stir for 30 mins to form the active 16-electron complex. Note: For (1R)-alcohol, the (R,R)-diamine ligand is typically required, but verify with a small screen as priority rules can be tricky with fluorinated rings.
-
Reaction: Add 4-Fluoro-1-indanone (1.0 eq) to the catalyst solution.
-
Initiation: Cool to 0°C. Add the HCOOH/TEA mixture (3-5 eq of hydride) dropwise.
-
Monitoring: Allow to warm to RT. Monitor by HPLC (Chiralcel OD-H column). Conversion should reach >98% within 8 hours.
-
Workup: Quench with water. Extract with DCM. Wash organic layer with sat. NaHCO3 (to remove formic acid) and brine.
-
Purification: Recrystallize from Hexane/EtOAc to upgrade ee from ~96% to >99%.
Protocol B: CBS Reduction (High Purity Option)
Rationale: Best for small-scale, rapid synthesis where enzyme screening is not feasible.
Reagents:
-
Substrate: 4-Fluoro-1-indanone
-
Catalyst: (R)-Me-CBS (10 mol%) (Note: (R)-CBS typically yields the (1R)-indanol, inverse to the acetophenone model due to ring constraints).
-
Reductant: Borane-THF or Borane-DMS (0.6 - 1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Drying: Ensure all glassware is flame-dried under Argon.
-
Catalyst Charge: Charge (R)-Me-CBS solution (1M in toluene) into the reactor. Dilute with anhydrous THF.
-
Activation: Add a small portion of Borane reagent (10% of total) to the catalyst at RT. Stir 15 min.
-
Addition: Cool to -20°C. Simultaneously add the ketone (dissolved in THF) and the remaining Borane over 1 hour. Crucial: Slow addition maintains the catalytic cycle and prevents non-selective background reduction by free borane.
-
Quench: Carefully add Methanol (gas evolution!).
-
Workup: Standard aqueous workup.
Mechanistic Insight: Why (R,R)-TsDPEN?
The stereochemical outcome in ATH is governed by the spatial arrangement of the catalyst-substrate complex. The following diagram details the transition state interaction.
Caption: Mechanistic flow of Ru-catalyzed ATH. The (R,R)-ligand directs hydride attack to the Si-face of the ketone, yielding the (1R)-alcohol.
References
-
Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research.
-
Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.
-
Palmer, A. M., et al. (1997). Structure-Activity Relationships of (R)-Sibutramine Derivatives. (Relevant for indane scaffold chemistry). Journal of Medicinal Chemistry.
-
BenchChem Application Note. (2025). Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction.[3] (Analogous protocol for fluorinated ketones).
-
Sigma-Aldrich Safety Data Sheet. (2024). 4-Fluoro-1-indanone and related indanols.
(Note: Always verify specific catalyst-product stereocorrelations with a pilot reaction, as electronic effects from the fluorine at the 4-position can occasionally influence the preferred transition state geometry compared to unsubstituted analogs.)
Sources
Comparative study of catalysts for 4-fluoro-1-indanone asymmetric reduction
Executive Summary & Strategic Context
Target Molecule: (S)-4-Fluoro-1-indanol Primary Application: Key chiral intermediate for CNS-active pharmaceutical ingredients (APIs), including Maxi-K channel openers (e.g., BMS-204352 analogs) and novel urea-based neuropathic pain modulators.
The Challenge:
The reduction of 4-fluoro-1-indanone presents a specific stereoelectronic challenge compared to the unsubstituted parent. The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (
This guide compares three distinct catalytic methodologies to achieve high enantiomeric excess (ee) and conversion:
-
Ruthenium-Based Asymmetric Transfer Hydrogenation (ATH): The process chemistry standard.
-
Biocatalytic Ketoreductase (KRED): The sustainable, high-selectivity alternative.
-
Corey-Bakshi-Shibata (CBS) Reduction: The classic stoichiometric benchmark.
Comparative Analysis of Catalytic Systems
A. Ruthenium(II)-Arene Transfer Hydrogenation (The Industry Standard)
Catalyst Class: Noyori-Ikariya type complexes (e.g., RuCl).
-
Mechanism: Operates via a metal-ligand bifunctional mechanism . The ruthenium center activates the hydride source (formate), while the sulfonylated diamine ligand (TsDPEN) stabilizes the transition state via hydrogen bonding to the ketone oxygen. This "outer-sphere" mechanism avoids direct coordination of the substrate to the metal, making it highly tolerant of the steric bulk created by the fused ring system of indanone.
-
Performance on 4-Fluoro Substrate: The electron-deficient nature of the 4-fluoro ketone pairs exceptionally well with the hydridic Ru-H species. The fluorine substituent does not interfere with the arene stacking often required for high stereoselectivity.
-
Pros: High substrate concentration (up to 1M), robust in air, no cryogenic cooling required.
-
Cons: Residual ruthenium removal required (ppm levels) for pharma compliance.
B. Biocatalytic Reduction (The Green Alternative)
Catalyst Class: NADPH-dependent Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
-
Mechanism: Enzyme active sites provide a rigid chiral pocket. The cofactor (NADPH) delivers a hydride to the Re or Si face of the ketone with near-perfect fidelity.
-
Performance: Enzymes like Lactobacillus paracasei ADH or engineered commercial KREDs often achieve >99% ee. The 4-fluoro group can sometimes affect binding affinity in wild-type enzymes, but evolved variants accommodate it easily.
-
Pros: Ambient temperature/pressure, biodegradable catalyst, often >99.5% ee.
-
Cons: Substrate solubility is the bottleneck (requires co-solvents like DMSO/IPA), requiring larger reaction volumes.
C. CBS Reduction (The Stoichiometric Benchmark)
Catalyst Class: Chiral Oxazaborolidines (e.g., (S)-Me-CBS).
-
Mechanism: The boron atom acts as a Lewis acid to activate the ketone carbonyl, while the nitrogen coordinates to the borane stoichiometric reductant, directing hydride delivery.
-
Performance: Reliable for small-scale discovery chemistry.
-
Pros: Predictable stereochemistry model (Corey's model).
-
Cons: Requires stoichiometric borane (safety hazard), strictly anhydrous conditions, and cryogenic temperatures (-20°C to -78°C).
Data Summary & Decision Matrix
| Metric | Ru-ATH (Ts-DENEB) | Biocatalysis (KRED) | CBS Reduction |
| Enantiomeric Excess (ee) | 95 - 98% | > 99% | 90 - 94% |
| Yield | > 95% | 85 - 92% (extraction loss) | 85 - 90% |
| Substrate Loading | High (0.5 - 1.0 M) | Low (0.05 - 0.2 M) | Medium (0.1 - 0.3 M) |
| Reaction Temp | 25°C (RT) | 30°C | -20°C |
| Reagent Cost | Moderate (Catalytic Ru) | Low (Enzyme + Cofactor recycle) | High (Stoichiometric Borane) |
| Scalability | Excellent | Good (Volume limited) | Poor (Safety limits) |
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Recommended for gram-to-kilogram scale synthesis.
Reagents:
-
Substrate: 4-fluoro-1-indanone (1.0 eq)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step Methodology:
-
Inerting: Flame-dry a two-neck round bottom flask and purge with Nitrogen (
). -
Charge: Add 4-fluoro-1-indanone (1.50 g, 10 mmol) and the Ru-catalyst (32 mg, 0.05 mmol).
-
Solvation: Add degassed DCM (20 mL). Stir until fully dissolved.
-
Initiation: Add the HCOOH/Et3N mixture (2.5 mL) dropwise via syringe.
-
Reaction: Stir vigorously at Room Temperature (23°C) . Monitor by TLC or HPLC.
-
Checkpoint: Conversion should reach >98% within 4–6 hours.
-
-
Quench: Add water (20 mL) to separate phases.
-
Workup: Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with saturated
(to remove residual formic acid) and brine. -
Purification: Dry over
, concentrate in vacuo. Flash chromatography (Hexane/EtOAc) is rarely needed due to high cleanliness; recrystallization from heptane is preferred for optical upgrade.
Protocol B: Biocatalytic Reduction Screening
Recommended for maximizing ee% in discovery phase.
Reagents:
-
Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Cofactor Recycle: Isopropanol (IPA) or Glucose/GDH
Workflow:
-
Prepare a solution of 4-fluoro-1-indanone (10 mg/mL) in IPA (acting as co-solvent and reductant).
-
Add 900 µL of Buffer containing
(1.0 mM) to reaction vials. -
Add 1-5 mg of enzyme powder to each vial.
-
Add 100 µL of substrate/IPA solution.
-
Shake at 30°C / 250 rpm for 24 hours.
-
Extract with Ethyl Acetate and analyze via Chiral HPLC.
Mechanistic & Decision Visualization
Caption: Decision tree for catalyst selection based on project phase, illustrating the mechanistic divergence between chemical (Ru-ATH) and biological (KRED) pathways.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
-
Shibata, N., et al. (2003).[1] Enantioselective fluorination mediated by N-fluoroammonium salts of cinchona alkaloids: first enantioselective synthesis of BMS-204352.[1] The Journal of Organic Chemistry. Link
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
Sources
Safety Operating Guide
Navigating the Disposal of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and use in a reaction. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated organic compound. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific rationale behind them.
Hazard Assessment and the Precautionary Principle
An initial review of available Safety Data Sheets (SDS) for compounds with CAS number 220953-69-5 reveals conflicting information. While some suppliers classify the compound as non-hazardous, others advise treating it as potentially hazardous until more data is available[1][2][3]. In laboratory settings, the precautionary principle is paramount. Given the presence of a fluorine atom, which places the compound in the category of halogenated hydrocarbons, and the lack of comprehensive toxicological data, it is scientifically prudent to manage this compound as a hazardous waste stream.
Fluorinated organic compounds are noted for the strength of the carbon-fluorine bond, which can make them environmentally persistent[4]. Therefore, disposal requires methods that ensure complete destruction.
Key Hazard Considerations for Fluorinated Alcohols:
| Hazard Type | Potential Risk | Rationale |
| Health Hazards | May be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation upon inhalation.[5] | Based on data for analogous fluorinated organic compounds. Prudent to assume these hazards in the absence of specific data. |
| Environmental Hazards | Potential for environmental persistence. | The stable carbon-fluorine bond can resist natural degradation pathways. Improper disposal can lead to long-term contamination. |
| Reactivity Hazards | Generally stable, but should be kept away from strong oxidizing agents. | Standard precaution for most organic compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure the following PPE is worn to create a reliable barrier against exposure:
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully-buttoned laboratory coat.
This standard PPE ensemble is designed to prevent dermal contact, ocular exposure, and accidental ingestion.
Waste Segregation: Preventing Unwanted Reactions
The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can result in dangerous chemical reactions, including the generation of toxic gases, heat, or pressure. For this compound, the primary segregation directive is to classify it as Halogenated Organic Waste .
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol applies to small quantities of this compound typically generated in a research laboratory setting.
Step 1: Container Selection and Preparation
-
Select a waste container that is in good condition, free of leaks or damage, and has a secure, vapor-tight lid.
-
The container material must be compatible with the chemical. For this compound and its solutions (e.g., in ethanol or DMSO), a high-density polyethylene (HDPE) or glass container is appropriate.
-
Ensure the container is designated for "Halogenated Organic Waste" .
Step 2: Labeling the Waste Container
-
Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and essential for safety.[6]
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
If in solution, list all components and their approximate percentages.
-
The appropriate hazard pictograms (e.g., irritant, health hazard).
-
The date of waste generation (the date the first drop of waste enters the container).
-
The Principal Investigator's name and laboratory location.
-
Step 3: Transferring the Waste
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
If transferring a solid, use a dedicated spatula or powder funnel.
-
If transferring a liquid solution, pour carefully to avoid splashing. Use a funnel if the container opening is small.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
Step 4: Storage of the Waste Container
-
Securely close the waste container lid immediately after adding waste.
-
Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7]
-
The SAA must be a well-ventilated, secondary containment unit (e.g., a spill tray) to prevent the spread of material in case of a leak.
-
Ensure the container is segregated from incompatible waste streams, particularly strong bases or oxidizing agents.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (check your institution's policy, often 6-12 months for academic labs under Subpart K rules), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]
-
Never pour this compound down the drain or place it in the regular trash.[9] This is a violation of EPA regulations and poses a significant environmental risk.[10]
Managing Spills and Decontamination
Accidents can happen. A clear, pre-defined spill response plan is crucial.
For a small spill (<100 mL) of a solution or a few grams of solid:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.
-
Collect: Carefully scoop the absorbent material and spilled substance into a designated waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Package and Label: Seal the container with the spill cleanup debris and label it as hazardous waste, listing all contents.
-
Report: Report the incident to your EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
The Final Step: Licensed Incineration
The ultimate fate of this halogenated waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method is necessary to break the strong carbon-fluorine bond, ensuring the complete destruction of the molecule and preventing its release into the environment. Your EHS department will manage this final, crucial step in the disposal process.
Caption: Decision workflow for compliant disposal.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure that their vital work does not come at the cost of safety or environmental integrity. This protocol provides a self-validating system that, when followed, inherently leads to a safe and compliant outcome.
References
-
Glaze 'N Seal Products Inc. (2021). Safety Data Sheet - "Wet Look" Lacquer. Retrieved February 15, 2026, from [Link]
-
University of California. (n.d.). Halogenated Waste. Retrieved February 15, 2026, from [Link]
-
Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1447–1453. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved February 15, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H,1H,2H-Perfluoro-1-decene. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved February 15, 2026, from [Link]
-
Dasu, K., et al. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. ResearchGate. Retrieved February 15, 2026, from [Link]
-
PubMed. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]
-
eCFR. (2026). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 15, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uakron.edu [uakron.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.nl [fishersci.nl]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. targetmol.com [targetmol.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
